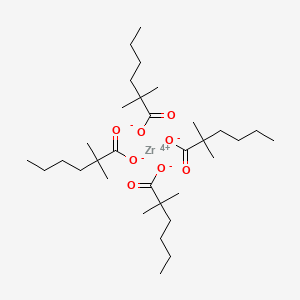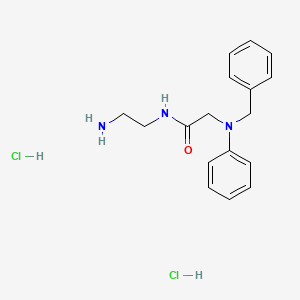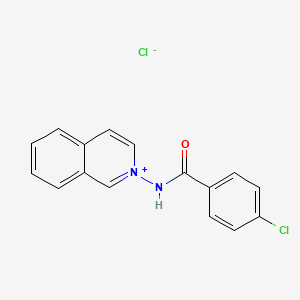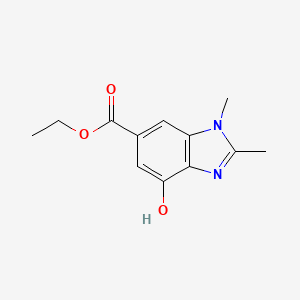
Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and functional groups such as hydroxyl and carboxylate. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate in the presence of a catalyst such as citric acid monohydrate under ultrasound irradiation . The reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or diazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its potential therapeutic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities and biological activities.
Imidazole Derivatives: Compounds such as metronidazole and ketoconazole have similar heterocyclic structures and are used in various therapeutic applications.
Uniqueness
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo multiple types of reactions and its broad range of applications in different fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h5-6,15H,4H2,1-3H3 |
Clé InChI |
ZQCMXQWRZDDHGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=C1)O)N=C(N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


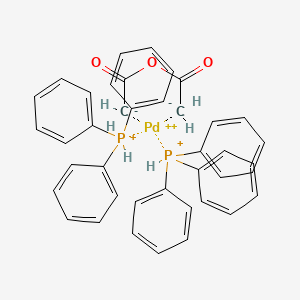
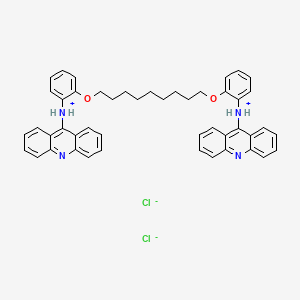
![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
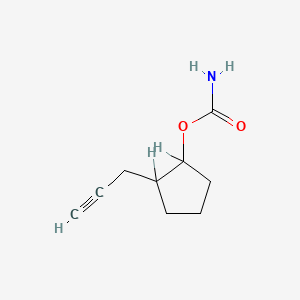

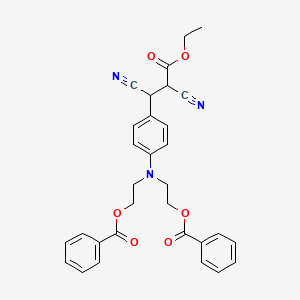
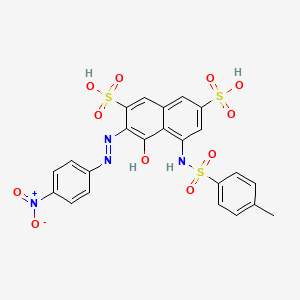
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

